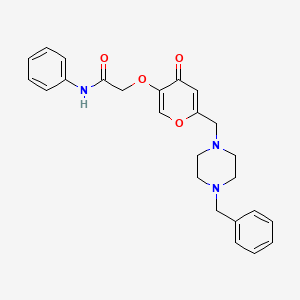

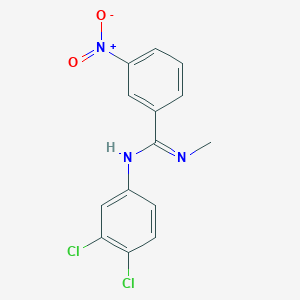

N-(3,4-diclorofenil)-N'-metil-3-nitrobencenocarboximida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is a chemical compound known for its unique structure and properties

Aplicaciones Científicas De Investigación

N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

Target of Action

The primary target of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide, also known as DCMU or Diuron, is the photosystem II in plants . This system plays a crucial role in photosynthesis, a process that converts light energy into chemical energy, which is essential for plant growth and development .

Mode of Action

DCMU acts as a specific and sensitive inhibitor of photosynthesis . It blocks the Q_B plastoquinone binding site of photosystem II, preventing the electron flow from photosystem II to plastoquinone . This interruption in the photosynthetic electron transport chain reduces the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The inhibition of photosystem II by DCMU affects the photosynthetic electron transport chain . This chain is a series of protein complexes and lipid-soluble carriers embedded in the thylakoid membrane of chloroplasts. It facilitates the transfer of electrons from water to NADP+, a process coupled with the translocation of protons across the membrane. This creates a proton gradient that drives ATP synthesis .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DCMU is limited. It’s known that dcmu can be analyzed using reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . More research is needed to fully understand the pharmacokinetics of DCMU.

Result of Action

The inhibition of photosynthesis by DCMU leads to a decrease in ATP production in plants . ATP, or adenosine triphosphate, is the main energy currency in living organisms.

Análisis Bioquímico

Cellular Effects

It’s possible that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide may vary with different dosages in animal models . Studies could include observations of any threshold effects, as well as any toxic or adverse effects at high doses.

Transport and Distribution

It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide typically involves the reaction of 3,4-dichloroaniline with methyl 3-nitrobenzenecarboximidate under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(3,4-dichlorophenyl)-N’-methyl-3-aminobenzenecarboximidamide.

Comparación Con Compuestos Similares

Similar Compounds

Propanil: N-(3,4-dichlorophenyl)propanamide, an anilide herbicide used for weed control.

DCMU: 3-(3,4-dichlorophenyl)-1,1-dimethylurea, an herbicide that inhibits photosynthesis.

Uniqueness

N-(3,4-dichlorophenyl)-N’-methyl-3-nitrobenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Unlike propanil and DCMU, this compound’s nitrobenzenecarboximidamide group provides additional sites for chemical modification and interaction with biological targets.

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)-N'-methyl-3-nitrobenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2N3O2/c1-17-14(9-3-2-4-11(7-9)19(20)21)18-10-5-6-12(15)13(16)8-10/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCVGZAWVKIKAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CC(=CC=C1)[N+](=O)[O-])NC2=CC(=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-{[1-(3-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2486218.png)

![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)

![3-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2486222.png)

![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide](/img/structure/B2486225.png)

![(E)-N-[1-(2-Methoxyethyl)-6-oxopyridin-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2486227.png)

![4-fluoro-N-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B2486232.png)

![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)